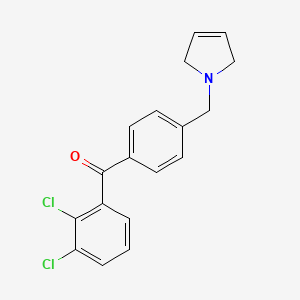

(2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Descripción

The compound (2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone is a diaryl methanone derivative featuring a 2,3-dichlorophenyl group and a 4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl moiety.

Propiedades

IUPAC Name |

(2,3-dichlorophenyl)-[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Cl2NO/c19-16-5-3-4-15(17(16)20)18(22)14-8-6-13(7-9-14)12-21-10-1-2-11-21/h1-9H,10-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHCPRQSMPISZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643049 | |

| Record name | (2,3-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-63-1 | |

| Record name | Methanone, (2,3-dichlorophenyl)[4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dichlorophenyl){4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Attachment of the Pyrrole Ring: The pyrrole ring is then attached to the phenylmethanone structure through a nucleophilic substitution reaction.

Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the phenylmethanone reacts with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dichlorophenyl group can be further functionalized with various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄)

Major Products

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, amines

Substitution: Halogenated derivatives, nitro compounds

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Preliminary studies indicate that (2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone exhibits antimicrobial activity against certain bacterial strains. The dichlorophenyl group is believed to play a significant role in this activity by enhancing the compound's ability to penetrate bacterial membranes and disrupt cellular functions.

Anticancer Activity

Research has suggested that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation. The pyrrolidine moiety is thought to interact with specific cellular pathways that regulate growth and survival of cancer cells. In vitro studies have shown promising results in various cancer cell lines, indicating potential for development as an anticancer agent.

Neuroactive Effects

Given the presence of the pyrrolidine ring, the compound may interact with neurotransmitter systems, suggesting possible neuroactive effects. This could position it as a candidate for further research into treatments for neurological disorders.

Case Studies

Several case studies have documented the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated significant inhibition of bacterial growth in vitro against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess potency.

- Anticancer Screening : In a series of assays conducted on breast cancer cell lines (e.g., MCF-7), the compound showed IC50 values indicating effective inhibition of cell viability at micromolar concentrations.

- Neuropharmacological Studies : Research involving animal models has indicated potential anxiolytic effects when administered at specific dosages, warranting further exploration into its mechanism of action within the central nervous system.

Mecanismo De Acción

The mechanism of action of (2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

*Estimated based on analogs.

Key Observations:

Heterocyclic Moieties : The 2,5-dihydro-1H-pyrrole group (cyclic enamine) offers distinct hydrogen-bonding capabilities compared to morpholine’s tertiary amine, influencing solubility and intermolecular interactions .

Actividad Biológica

The compound (2,3-Dichlorophenyl)(4-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone, with the CAS number 898764-63-1, is a synthetic derivative belonging to the aryl ketone family. Its structure includes a dichlorophenyl group and a pyrrol moiety, which suggests potential biological activity in various therapeutic areas.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities, including neuroprotective, antimicrobial, and antioxidant properties. The following sections detail these activities based on available literature.

Neuroprotective Activity

The compound's structural similarity to known neuroprotective agents suggests it may have potential in preventing neuronal cell death. For instance, it is hypothesized to act similarly to SB 216763, a compound known for its neuroprotective effects through the inhibition of the PI3 kinase pathway.

Case Study: Neuroprotection

A study investigating the effects of related compounds on neuronal survival demonstrated that certain derivatives significantly reduced apoptosis in neuronal cells under oxidative stress conditions. This indicates that this compound could be evaluated for similar protective effects in future research.

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties. The potential for this compound to inhibit bacterial growth warrants investigation.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| (2,3-Dichlorophenyl)(4-(... | TBD | TBD |

Note: Specific data for (2,3-Dichlorophenyl)(4-(...) is yet to be established but is anticipated based on structural comparisons with known active compounds .

Antioxidant Activity

The antioxidant potential of this compound is also noteworthy. Similar derivatives have been shown to effectively scavenge free radicals and reduce oxidative stress markers in cellular assays.

Antioxidants typically function by donating electrons to free radicals or by chelating metal ions that catalyze oxidative reactions. Preliminary studies suggest that the presence of the pyrrole moiety may enhance electron donation capabilities, thus contributing to antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.